

Investigating the Antidepressant Effects of Leu-Enkephalin Analogs: Application Notes and Protocols

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Compound of Interest

Compound Name: *Leu-Enkephalin*

Cat. No.: *B092233*

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This document provides detailed application notes and protocols for investigating the antidepressant effects of **Leu-Enkephalin** analogs. The focus is on in vitro and in vivo methodologies to characterize the pharmacological profile of these compounds and to assess their potential as novel antidepressant therapies.

Introduction

Leu-Enkephalin is an endogenous opioid peptide that primarily acts on delta-opioid receptors (DOPr) and has shown potential for mood regulation. However, its therapeutic application is limited by poor metabolic stability and low blood-brain barrier permeability. The development of stable and brain-penetrant **Leu-Enkephalin** analogs offers a promising strategy for novel antidepressant drug discovery. This document outlines key experiments to evaluate the antidepressant-like properties of such analogs. A notable example is the **Leu-Enkephalin** prodrug KK-103, which has demonstrated antidepressant-like activity in preclinical studies.^[1]^[2]^[3]^[4]^[5]

Data Presentation

Table 1: Receptor Binding Affinity of Leu-Enkephalin Analogs

Analog	Target Receptor	Radioligand	Ki (nM)	Reference
Leu-Enkephalin	DOPr	[3H]DPDPE	1.26	
Leu-Enkephalin	μOPr	[3H]DAMGO	1.7	
Analog 1a	DOPr	[3H]DPDPE	0.023	
Analog 1a	μOPr	[3H]DAMGO	0.059	
Analog 1i	DOPr	[3H]DPDPE	0.93	
Analog 1i	μOPr	[3H]DAMGO	0.98	
KK-103	DOPr	[3H]DADLE	(68% relative to Leu-ENK)	

Table 2: In Vitro Functional Activity of Leu-Enkephalin Analogs at DOPr

Analog	Assay	Parameter	Value	Reference
Leu-Enkephalin	cAMP Accumulation	Efficacy (%)	100	
Leu-Enkephalin	β-arrestin 2 Recruitment	EC50 (nM)	8.9	
Leu-Enkephalin	β-arrestin 2 Recruitment	Efficacy (%)	100	
Analog 1a	β-arrestin 2 Recruitment	EC50 (nM)	0.56	
Analog 1a	β-arrestin 2 Recruitment	Efficacy (%)	130	
Analog 1i	β-arrestin 2 Recruitment	EC50 (nM)	49	
Analog 1i	β-arrestin 2 Recruitment	Efficacy (%)	91	

Experimental Protocols

In Vitro Assays

This protocol determines the binding affinity of **Leu-Enkephalin** analogs to the delta-opioid receptor.

Materials:

- HEK293 cells stably expressing human DOPr.
- Binding buffer: 50 mM Tris-HCl, pH 7.4.
- Radioligand: [3H]DPDPE (specific activity ~40-60 Ci/mmol).
- Non-specific binding control: Naloxone (10 μ M).
- Test **Leu-Enkephalin** analogs.
- Glass fiber filters (GF/B).
- Scintillation cocktail and counter.

Procedure:

- Prepare cell membranes from HEK293-hDOPr cells.
- In a 96-well plate, add 50 μ L of binding buffer, 50 μ L of [3H]DPDPE (final concentration ~1 nM), and 50 μ L of varying concentrations of the test analog or naloxone.
- Add 50 μ L of cell membrane suspension (5-10 μ g protein/well).
- Incubate at room temperature for 60-90 minutes.
- Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold binding buffer.

- Place filters in scintillation vials, add scintillation cocktail, and count radioactivity using a scintillation counter.
- Calculate specific binding by subtracting non-specific binding from total binding.
- Determine the K_i values using competitive binding analysis software (e.g., Prism).

This assay measures the ability of **Leu-Enkephalin** analogs to inhibit forskolin-stimulated cAMP production, indicating Gai/o protein coupling.

Materials:

- CHO-K1 or HEK293 cells expressing hDOPr.
- Assay medium: Serum-free DMEM/F12.
- Forskolin.
- IBMX (a phosphodiesterase inhibitor).
- Test **Leu-Enkephalin** analogs.
- cAMP assay kit (e.g., LANCE Ultra cAMP Kit, HTRF cAMP dynamic 2 kit).

Procedure:

- Plate cells in a 96-well plate and grow to confluence.
- Starve the cells in serum-free medium for 2-4 hours.
- Pre-incubate cells with varying concentrations of the test analog for 15-30 minutes.
- Stimulate the cells with forskolin (e.g., 10 μ M) and IBMX (e.g., 500 μ M) for 30 minutes at 37°C.
- Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
- Generate dose-response curves and calculate EC50 and Emax values.

This assay assesses the activation of the MAPK/ERK signaling pathway downstream of DOPr activation.

Materials:

- CHO-K1 or HEK293 cells expressing hDOPr.
- Serum-free medium.
- Test **Leu-Enkephalin** analogs.
- Lysis buffer.
- Antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
- Detection system (e.g., In-Cell Western, Western blot).

Procedure:

- Plate cells and starve overnight.
- Treat cells with test analogs for 5-10 minutes.
- Lyse the cells and determine protein concentration.
- For Western blotting, separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary and secondary antibodies.
- For In-Cell Western, fix and permeabilize cells in the plate, incubate with primary and secondary antibodies.
- Quantify the levels of phosphorylated ERK1/2 relative to total ERK1/2.
- Generate dose-response curves to determine EC50 values.

This assay measures the recruitment of β -arrestin 2 to the activated DOPr, a key event in receptor desensitization and signaling.

Materials:

- HEK293 cells co-expressing hDOPr and a β -arrestin 2 fusion protein (e.g., PathHunter β -Arrestin GPCR Assay).
- Assay medium.
- Test **Leu-Enkephalin** analogs.
- Detection reagents as per the assay kit.

Procedure:

- Plate cells in a 96-well plate.
- Add varying concentrations of the test analogs.
- Incubate for 60-90 minutes at 37°C.
- Add detection reagents according to the manufacturer's protocol.
- Measure the signal (e.g., chemiluminescence).
- Calculate EC50 and Emax values from the dose-response curves.

In Vivo Behavioral Assays

The FST is a widely used model to screen for antidepressant-like activity.

Materials:

- Male C57BL/6 mice (8-10 weeks old).
- Glass beakers (25 cm height, 10 cm diameter).
- Water at 23-25°C.
- Video recording system.
- Test **Leu-Enkephalin** analog and vehicle control.

Procedure:

- Administer the test analog or vehicle to the mice (e.g., intraperitoneally) 30-60 minutes before the test.
- Fill the beakers with water to a depth of 15 cm.
- Gently place each mouse into a beaker for a 6-minute session.
- Record the entire session with a video camera.
- Score the last 4 minutes of the session for immobility time (the time the mouse floats passively with only minor movements to keep its head above water).
- A decrease in immobility time is indicative of an antidepressant-like effect.

The TST is another common behavioral despair model for assessing antidepressant efficacy.

Materials:

- Male C57BL/6 mice (8-10 weeks old).
- Tail suspension apparatus (a box open on one side with a hook on the ceiling).
- Adhesive tape.
- Video recording and analysis software.
- Test **Leu-Enkephalin** analog and vehicle control.

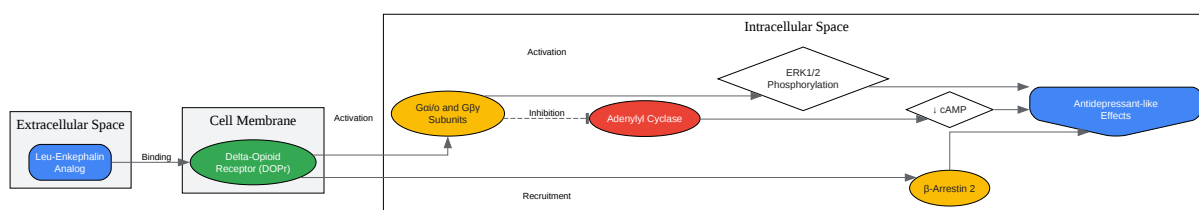
Procedure:

- Administer the test analog or vehicle to the mice 30-60 minutes prior to the test.
- Securely attach the tip of the mouse's tail to the suspension hook using adhesive tape, ensuring the mouse cannot touch any surfaces.
- The test duration is typically 6 minutes.

- Record and score the total duration of immobility during the 6-minute session.
- A reduction in immobility time suggests an antidepressant-like effect.

Visualization of Signaling Pathways and Workflows

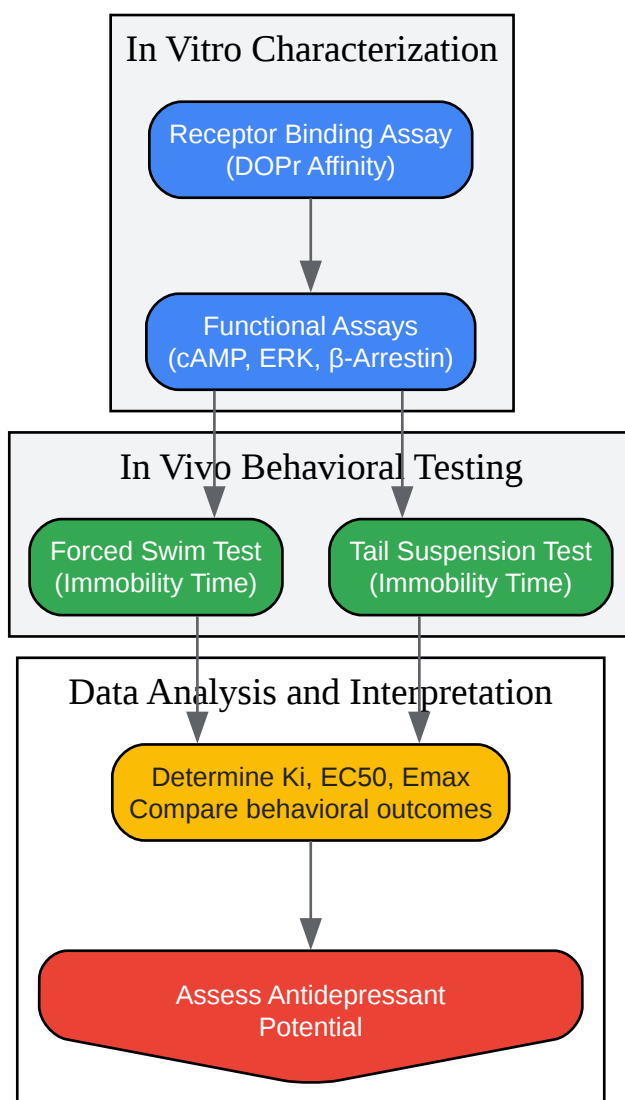
Signaling Pathway of Leu-Enkephalin Analogs



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Caption: Signaling pathway of **Leu-Enkephalin** analogs via the delta-opioid receptor.

Experimental Workflow for Antidepressant Screening



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